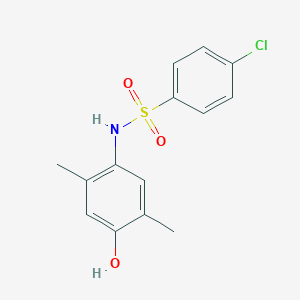![molecular formula C8H7ClN4O2 B2356853 Ácido 1-[(4-cloro-1H-pirazolil-1-il)metil]-1H-pirazolo-3-carboxílico CAS No. 1006473-16-0](/img/structure/B2356853.png)
Ácido 1-[(4-cloro-1H-pirazolil-1-il)metil]-1H-pirazolo-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Aplicaciones Científicas De Investigación
Actividad Antileishmanial
La leishmaniasis, una enfermedad tropical causada por parásitos de Leishmania, afecta a millones de personas en todo el mundo. Investigaciones recientes han demostrado que los derivados de pirazol, incluido nuestro compuesto de interés, exhiben una potente actividad antileishmanial. Específicamente, el compuesto 13 demostró una actividad antipromastigote superior, superando a los medicamentos estándar como la miltefosina y la anfotericina B desoxicolato . Esto sugiere que nuestro compuesto podría ser un candidato prometedor para el desarrollo de agentes antileishmaniales más seguros y efectivos.
Potencial Antimalárico
La malaria, causada por parásitos de Plasmodium, sigue siendo un importante desafío de salud mundial. Los derivados de pirazol sintetizados (compuestos 14 y 15) exhibieron efectos de inhibición sustanciales contra Plasmodium berghei in vivo. El compuesto 15, en particular, logró una impresionante tasa de supresión del 90.4% . Dada la necesidad urgente de nuevos fármacos antimaláricos, nuestro compuesto merece una mayor investigación.
Funcionalidad de Sulfonamida
Curiosamente, la funcionalidad de sulfonamida dentro de los derivados de pirazol se ha asociado con actividades antiparasitarias, antibacterianas e incluso anti-VIH . La estructura de nuestro compuesto incluye un grupo sulfonamida, que podría contribuir a sus efectos farmacológicos.
Potencial Antimicrobiano
Los compuestos 1a y 1b, que comparten similitudes estructurales con nuestro compuesto, demostraron un buen potencial antimicrobiano . Esto sugiere que nuestro derivado de pirazol también podría exhibir propiedades antibacterianas o antifúngicas.
Estrategias de Síntesis Heterocíclica
Los investigadores han explorado varias rutas sintéticas para producir derivados de pirazol. Por ejemplo, la reacción del cloruro de 2-ciano-3-(1,3-difenil-1H-pirazolil-4-il)acriloílo con diferentes nucleófilos produjo nuevos heterociclos . La comprensión de estas estrategias sintéticas puede guiar el diseño posterior de compuestos.
Perspectivas de Acoplamiento Molecular
Los estudios de acoplamiento molecular proporcionan información valiosa sobre la interacción entre nuestro compuesto y los objetivos biológicos. Por ejemplo, el estudio de acoplamiento en Lm-PTR1 (complejado con Trimetoprima) justificó la actividad antileishmanial superior del compuesto 13 . Tales análisis computacionales mejoran nuestra comprensión del modo de acción del compuesto.
Mecanismo De Acción
Target of Action
The primary targets of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target organism, known as the active site . The compound’s interaction with the active site leads to changes in the target organism that result in its antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound’s interaction with its targets disrupts their normal functioning, leading to their death . This results in the suppression of the diseases caused by these organisms .
Pharmacokinetics
It is known that the compound is soluble in some polar organic solvents, such as chloroform, dichloromethane, and alcohol . This suggests that it may be well-absorbed in the body. Its stability at room temperature and normal pressure also suggests that it may have good bioavailability.
Result of Action
The compound has been found to have potent antileishmanial and antimalarial activities . In vitro studies have shown that it has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound has been found to have good inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Action Environment
The action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. For instance, its solubility in polar organic solvents suggests that it may be more effective in environments where these solvents are present . Additionally, its stability at room temperature and normal pressure suggests that it may be less effective in environments with extreme temperatures or pressures .
Safety and Hazards
Direcciones Futuras
Pyrazoles have become an important synthon in the development of new drugs . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .
Propiedades
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c9-6-3-10-13(4-6)5-12-2-1-7(11-12)8(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTVLIDGBCEKON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CN2C=C(C=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

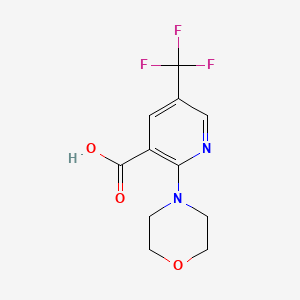
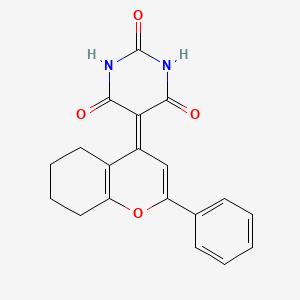
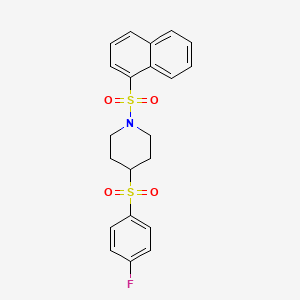
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2356775.png)

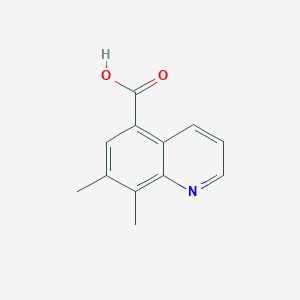
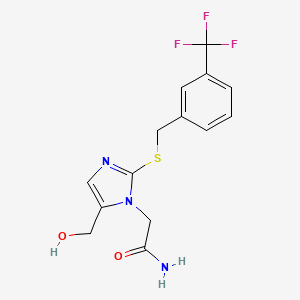
![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)
![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)
![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)
![1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2356788.png)
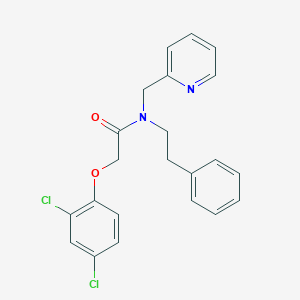
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)
